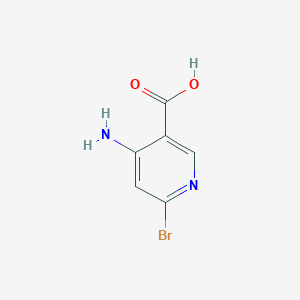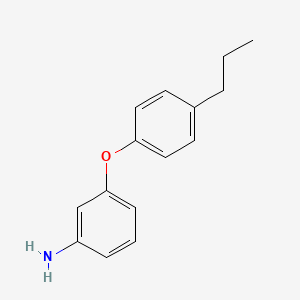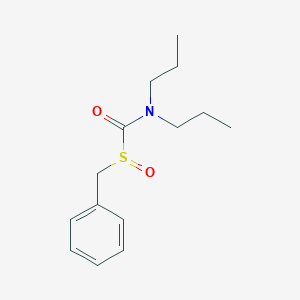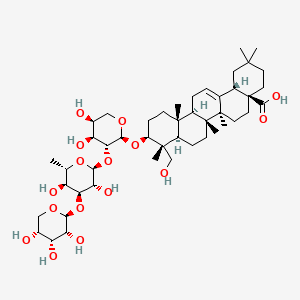![molecular formula C16H15NO B12437195 5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole CAS No. 869502-37-4](/img/structure/B12437195.png)
5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a methyl group at the 5th position and a 4-methylphenylmethyl group at the 2nd position of the benzoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole can be achieved through several synthetic routes. One common method involves the condensation of 2-aminophenol with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then cyclized to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the benzoxazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]-pyridine-3-acetic acid
- 4-Methyl-2,5-dimethoxyamphetamine
- N,N-Dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
Uniqueness
5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its benzoxazole core, combined with the methyl and 4-methylphenylmethyl substituents, makes it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
869502-37-4 |
|---|---|
Fórmula molecular |
C16H15NO |
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
5-methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole |
InChI |
InChI=1S/C16H15NO/c1-11-3-6-13(7-4-11)10-16-17-14-9-12(2)5-8-15(14)18-16/h3-9H,10H2,1-2H3 |
Clave InChI |
JNKURWOTAFLTDT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,4,11,11-Tetramethyl-6-(phenylmethoxymethyl)-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane](/img/structure/B12437132.png)










